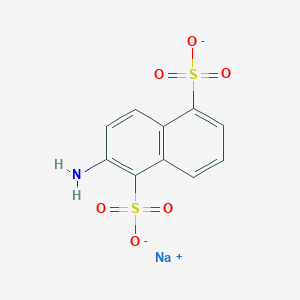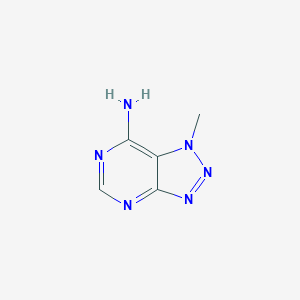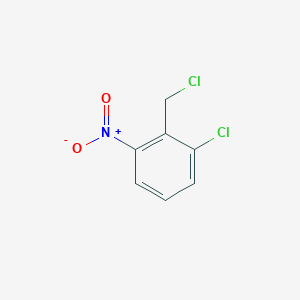
Acide 1,5-naphtalènedisulfonique, 2-amino-, sel monosodique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt is a chemical compound with the molecular formula C10H9NO6S2Na. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and an amino group. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Applications De Recherche Scientifique
1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: The compound is employed in the study of enzyme kinetics and as a fluorescent probe in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic agent in medical imaging.
Industry: The compound is utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors
Mécanisme D'action
Mode of Action
It’s known that the compound has been used in the sequential analysis of non-polar peptides . This suggests that it may interact with peptide sequences, potentially influencing their structure or function.
Biochemical Pathways
It’s known that the compound can undergo alkali fusion to form 2-amino-5-hydroxynaphthalene-1-sulfonic acid . Further sulfonation can yield 2-aminonaphthalene-1,5,7-trisulfonic acid .
Result of Action
It’s known that the compound has been used in the sequential analysis of non-polar peptides , suggesting it may have some influence on peptide structure or function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage temperature can affect the stability of this compound . It’s recommended to store it at 2-8°C . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt typically involves the sulfonation of naphthalene followed by amination. The process begins with the sulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) at temperatures ranging from 20°C to 35°C. This reaction produces 1,5-naphthalenedisulfonic acid . The sulfonic acid groups are then converted to their sodium salt form by neutralization with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of 1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt involves large-scale sulfonation and subsequent neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The sulfonation reaction is typically carried out in reactors equipped with temperature control and efficient mixing to ensure uniformity .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the amino group to an amine.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, amines, and substituted naphthalenes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,5-naphthalenedisulfonic acid: Similar structure but without the sodium salt form.
1,5-Naphthalenedisulfonic acid: Lacks the amino group.
2,6-Naphthalenedisulfonic acid disodium salt: Different position of sulfonic acid groups.
Uniqueness
1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt is unique due to the presence of both amino and
Propriétés
Numéro CAS |
19532-03-7 |
|---|---|
Formule moléculaire |
C10H7NNa2O6S2 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
disodium;2-aminonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H9NO6S2.2Na/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
Clé InChI |
ACBJGAPIXKDCRP-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)O.[Na+] |
SMILES canonique |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
19532-03-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)











![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)

